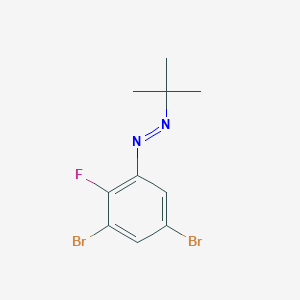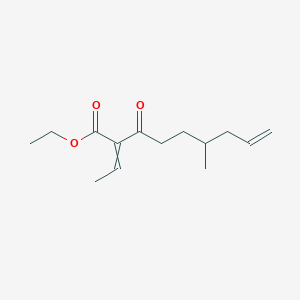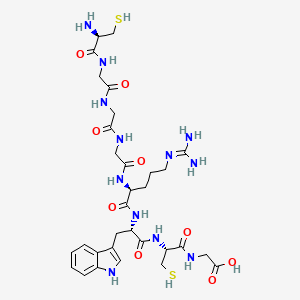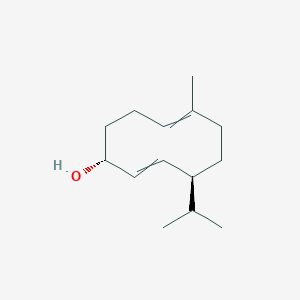
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing a tricyclic structure with nitrogen at the central ring. This particular compound is characterized by the presence of a bromine atom at the 9th position, a 3,5-dimethylphenyl group at the 3rd position, and an oxide group at the 10th position. These modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide typically involves multi-step organic reactions. One common synthetic route includes the bromination of acridine followed by the introduction of the 3,5-dimethylphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the acridine derivative to introduce the oxide group at the 10th position. The reaction conditions often require the use of strong acids, bases, and oxidizing agents, along with controlled temperatures and reaction times to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.
Reduction: Reduction reactions can remove the oxide group or reduce other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or Grignard reagents (RMgX) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized acridine derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学研究应用
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The specific pathways involved depend on the biological context and the presence of other interacting molecules.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
9-Aminoacridine: Another acridine derivative with applications in microbiology and biochemistry.
Acriflavine: An acridine compound used as an antiseptic and in biological staining.
Uniqueness
Acridine, 9-bromo-3-(3,5-dimethylphenyl)-, 10-oxide is unique due to its specific substitutions, which impart distinct chemical and physical properties
属性
CAS 编号 |
832729-27-8 |
|---|---|
分子式 |
C21H16BrNO |
分子量 |
378.3 g/mol |
IUPAC 名称 |
9-bromo-3-(3,5-dimethylphenyl)-10-oxidoacridin-10-ium |
InChI |
InChI=1S/C21H16BrNO/c1-13-9-14(2)11-16(10-13)15-7-8-18-20(12-15)23(24)19-6-4-3-5-17(19)21(18)22/h3-12H,1-2H3 |
InChI 键 |
KPJPPZJOMVYSQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C2=CC3=[N+](C4=CC=CC=C4C(=C3C=C2)Br)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Methylpropoxy)ethoxy]ethanol;phosphoric acid](/img/structure/B14193694.png)



![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)



![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)

